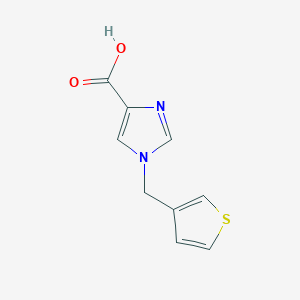

1-(thiophen-3-ylmethyl)-1H-imidazole-4-carboxylic acid

Overview

Description

Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with various applications in industrial chemistry and material science . Imidazole is a five-membered planar ring, which is notable for being a part of the structure of important biomolecules like histidine and histamine.

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of four carbon atoms and one sulfur atom . Imidazole consists of a five-membered ring, containing two nitrogen atoms at non-adjacent positions .Chemical Reactions Analysis

Thiophene undergoes reactions similar to those of benzene. It can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation . Imidazole can act as a base and as a weak acid, making it amphoteric .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For instance, thiophene is a colorless liquid with a pleasant odor, slightly soluble in water but soluble in many organic solvents .Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated the utility of 1-(thiophen-3-ylmethyl)-1H-imidazole-4-carboxylic acid derivatives in the development of thromboxane synthetase inhibitors. These compounds show promise in modulating thromboxane levels, a key factor in thrombosis and other cardiovascular diseases. For instance, a study by Cross et al. (1986) identified several 1H-imidazol-1-yl-substituted carboxylic acids as potent inhibitors of thromboxane A2 synthetase, highlighting their potential in therapeutic applications related to cardiovascular health (Cross, Dickinson, Parry, & Randall, 1986).

Materials Science Applications

In materials science, derivatives of this compound have been utilized in the synthesis of metal-organic frameworks (MOFs) and luminescent materials. Wang et al. (2021) reported on the synthesis of a terthiophene-based imidazole luminophore, showcasing its application in creating MOFs with dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research underscores the potential of such derivatives in developing novel materials with specific optical and magnetic properties (Wang, He, Guo, Dunning, Humphrey, Jones, 2021).

Chemical Synthesis Applications

The compound and its derivatives have also found applications in chemical synthesis, aiding in the production of complex heterocyclic compounds. For example, research by Mabkhot et al. (2017) detailed the synthesis of novel thiophene-containing compounds with potential antibacterial and antifungal activities. This work highlights the role of thiophene derivatives in synthesizing bioactive molecules with significant antimicrobial properties (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, Mubarak, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 3-Thienylboronic acid, a thiophene derivative, has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and its derivatives continue to be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activities .

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)8-4-11(6-10-8)3-7-1-2-14-5-7/h1-2,4-6H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLPZBYAVVQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

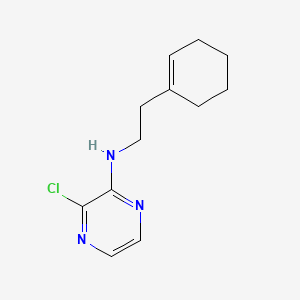

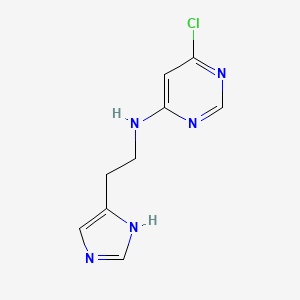

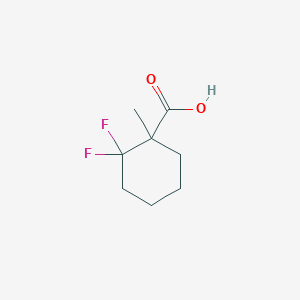

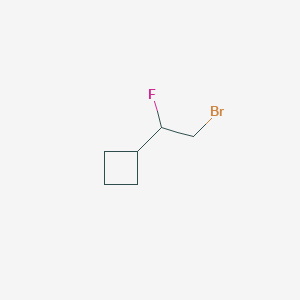

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)